Dicoumarol

Vue d'ensemble

Description

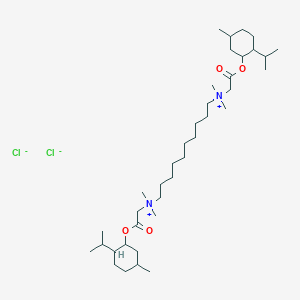

Dicoumarol, également connu sous le nom de 3,3’-méthylènebis(4-hydroxycoumarine), est un composé anticoagulant naturel. Il est dérivé de la coumarine, une substance que l'on trouve dans diverses plantes. Le this compound a été identifié pour la première fois dans les années 1940, lorsqu'il a été découvert dans du foin de trèfle doux moisi, qui causait une maladie hémorragique chez le bétail . Ce composé est connu pour sa capacité à inhiber la vitamine K, ce qui en fait un précurseur du développement d'autres médicaments anticoagulants tels que la warfarine .

Applications De Recherche Scientifique

Dicoumarol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: this compound is used to study the role of vitamin K in biological systems and as a tool to inhibit specific enzymes.

Medicine: It has been used as an anticoagulant drug to prevent blood clots. .

Mécanisme D'action

Target of Action

The primary target of Dicoumarol is Vitamin K epoxide reductase complex subunit 1 (VKORC1) . This enzyme plays a crucial role in the recycling of vitamin K, which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins . Another known target of this compound is NAD(P)H quinone oxidoreductase 1 (NQO1) , predominantly localized in ciliated airway epithelial cells .

Mode of Action

This compound acts by inhibiting the activity of VKORC1, leading to the depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition limits the gamma-carboxylation and subsequent activation of vitamin K-dependent coagulant proteins . This compound also inhibits NQO1, which may have a minor role in the recycling of vitamin K .

Biochemical Pathways

The inhibition of VKORC1 disrupts the vitamin K cycle, preventing the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, and anticoagulant proteins C and S . This results in decreased prothrombin levels and a reduction in the amount of thrombin generated and bound to fibrin, reducing the thrombogenicity of clots . The inhibition of NQO1 by this compound can disrupt signaling pathways associated with disease outcomes .

Pharmacokinetics

This compound is an oral anticoagulant agent . It acts by inhibiting the hepatic synthesis of vitamin K-dependent coagulation factors

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of blood clotting processes. By inhibiting the synthesis of vitamin K-dependent coagulation factors, this compound decreases prothrombin levels, reducing the amount of thrombin generated and bound to fibrin . This reduces the thrombogenicity of clots . In addition, this compound has been found to have potent antiviral activity against multiple variants of SARS-CoV-2 .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Dicoumarol plays a significant role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins . These proteins include coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. By limiting the gamma-carboxylation and subsequent activation of these proteins, this compound effectively reduces blood clotting .

Cellular Effects

This compound has been shown to influence various cellular processes. In human colon cancer HCT116 cells, pretreatment with this compound promoted mitochondrial damage and apoptosis, likely due to the inhibition of NAD(P)H quinone oxidoreductase 1 (NQO1) and the resulting decrease in p53 stability . Additionally, this compound has demonstrated potent antiviral activity against SARS-CoV-2 Omicron variants in human airway epithelial cells by downregulating NQO1 expression and disrupting signaling pathways associated with COVID-19 disease outcomes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of vitamin K epoxide reductase. This inhibition prevents the recycling of vitamin K, leading to a reduction in the active form of vitamin K in the blood. Consequently, the formation of active prothrombin and other coagulation enzymes is prevented . This compound also inhibits NQO1, which plays a role in detoxification and the prevention of reactive oxygen species buildup .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in studies involving human airway epithelial cells, early treatment with this compound markedly inhibited Omicron replication, while later stages of treatment did not affect viral absorption, exocytosis, or spread . Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function, as observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies involving nude mice inoculated with MIA PaCa-2 cells, this compound decreased tumor growth and increased overall survival . High doses of this compound can lead to toxic or adverse effects, such as uncontrolled hemorrhage due to its anticoagulant properties .

Metabolic Pathways

This compound is involved in the metabolic pathways related to vitamin K metabolism. By inhibiting vitamin K epoxide reductase, this compound disrupts the recycling of vitamin K, leading to a decrease in the gamma-carboxylation of vitamin K-dependent proteins . This disruption affects metabolic flux and metabolite levels, particularly those related to blood coagulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. For example, in human airway epithelial cells, this compound’s target, NQO1, is predominantly localized in ciliated cells . This localization affects this compound’s accumulation and activity within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific enzymes and proteins. This compound’s inhibition of NQO1, which is localized in the cytoplasm, affects its activity and function within the cell . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its biochemical effects .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le dicoumarol peut être synthétisé par réaction de la 4-hydroxycoumarine avec du formaldéhyde en milieu acide. Cette réaction forme un pont méthylène entre deux molécules de 4-hydroxycoumarine, conduisant à la formation de this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la même voie synthétique, mais à plus grande échelle. La réaction est effectuée dans un environnement contrôlé pour garantir un rendement élevé et une pureté optimale. L'utilisation de catalyseurs et des conditions de réaction optimisées peut encore améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le dicoumarol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des hydroquinones.

Substitution : Le this compound peut subir des réactions de substitution où l'un de ses atomes d'hydrogène est remplacé par un autre atome ou groupe.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Différents réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes pour les réactions d'halogénation.

Principaux produits :

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Dérivés halogénés de this compound.

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon pour les méthodes analytiques.

Biologie : Le this compound est utilisé pour étudier le rôle de la vitamine K dans les systèmes biologiques et comme outil pour inhiber des enzymes spécifiques.

Médecine : Il a été utilisé comme médicament anticoagulant pour prévenir les caillots sanguins. .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K. Cette enzyme est responsable du recyclage de la vitamine K, qui est essentielle à l'activation des facteurs de coagulation dans le sang. En inhibant cette enzyme, le this compound épuise la forme active de la vitamine K, conduisant à une diminution de la synthèse des facteurs de coagulation et donc à la prévention de la formation de caillots sanguins . Ce mécanisme est similaire à celui de la warfarine, un autre anticoagulant bien connu .

Comparaison Avec Des Composés Similaires

Le dicoumarol est souvent comparé à d'autres composés anticoagulants, en particulier ceux de la famille des coumarines. Voici quelques composés similaires :

Warfarine : Un dérivé synthétique du this compound avec un mécanisme d'action similaire, mais une puissance et une durée d'action plus importantes.

Acenocoumarol : Un autre anticoagulant synthétique avec une structure et un mécanisme d'action similaires.

Phénprocoumone : Un anticoagulant à action prolongée avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Unicité du this compound : Le this compound est unique en ce sens qu'il s'agit d'un composé naturel doté de propriétés anticoagulantes. Sa découverte a conduit au développement de plusieurs anticoagulants synthétiques qui sont largement utilisés en pratique clinique aujourd'hui .

Propriétés

IUPAC Name |

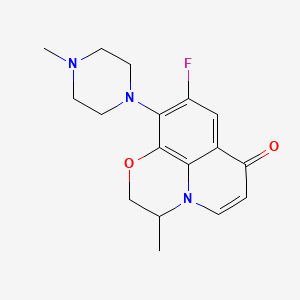

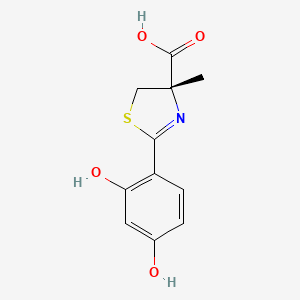

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMPNYZJYQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021729 | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild pleasant odor; [HSDB], Solid | |

| Record name | Dicumarol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insol in water, alc, ether., INSOL IN ACETONE, Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform., 6.62e-02 g/L | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicumarol inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decresed prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., These compounds depress the hepatic synthesis of vitamin K1-dependent clotting factors (II, VII, IX, X) by inhibiting the vitamin K1 2,3-reductase enzyme in the vitamin K1-epoxide cycle. /Anticoagulant rodenticides/, The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Dicumarol a specific and potent inhibitor of DT-diaphorase., 4-Hydroxycoumarin deriv (dicumarol...) Inhibit rat liver /drug metabolizing enzymes/ in vitro. Mechanism is complex, being caused by several factors, including conversion of cytochrome P450 into P420, inhibition of NADPH-cytochrome P450 reductase, and competition for active site., For more Mechanism of Action (Complete) data for DICUMAROL (7 total), please visit the HSDB record page. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or creamy white, crystalline powder, Minute crystals, NEEDLES, Very small crystals from cyclohexanone | |

CAS No. |

66-76-2 | |

| Record name | Dicoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumarol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QID3E7BG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287-293 °C, 290 °C | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

ANone: Dicoumarol primarily interacts with two main targets: Vitamin K epoxide reductase (VKOR) and NAD(P)H quinone oxidoreductase 1 (NQO1).

- VKOR: this compound acts as a competitive inhibitor of VKOR, blocking the recycling of vitamin K. [] This prevents the γ-carboxylation of glutamate residues in clotting factors, ultimately inhibiting the blood clotting process. [, ]

- NQO1: this compound is a potent competitive inhibitor of NQO1, competing with NAD(P)H for binding to the enzyme. [, ] This inhibition can lead to various downstream effects, including disruption of cellular detoxification processes, increased oxidative stress, and modulation of the stability of certain proteins like p53. [, , , ]

ANone:

- Spectroscopic Data: Characterized by UV-Vis absorption peaks around 254 nm and 305 nm, and fluorescence emission maximum around 400 nm. [, ] The binding of this compound to proteins like human serum albumin (HSA) can generate a large negative ellipticity band at 305 nm in the circular dichroism spectrum, suggesting a preferred orientation and rigid binding. []

ANone: this compound’s stability and compatibility are influenced by factors like pH, temperature, and the presence of light or oxidizing agents. While specific data on material compatibility is limited within the provided research, its stability under various conditions is crucial for formulation and storage.

ANone: this compound itself is not a catalyst but an enzyme inhibitor. It does not directly catalyze reactions. Its applications stem from its ability to modulate the activity of target enzymes like VKOR and NQO1.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to understand the binding mode of this compound and its derivatives to NQO1. [] These studies provide insights into the structure-activity relationships and aid in the design of novel NQO1 inhibitors. QSAR models are being explored to predict the activity and potency of this compound analogs. []

A: * Electron-withdrawing groups: this compound derivatives with electron-withdrawing substituents (e.g., Cl, NO2, CF3) generally show decreased antimicrobial activity. []* Electron-donating groups: Conversely, electron-donating substituents (e.g., OH, OMe, amines) tend to enhance antimicrobial activity. []* Aromatic interactions: The "aromatic donor-acceptor" relationship is important for the interaction of this compound with its target. []* Substituent positioning: The position of substituents on the benzene ring of this compound significantly influences binding affinity, likely due to steric hindrance effects. []

A: * Absorption: this compound is absorbed slowly and erratically after oral administration. [, ] * Distribution: It is highly bound to plasma proteins. [, ] * Metabolism: this compound is metabolized in the liver by cytochrome P450 enzymes. [, ] * Excretion: It is primarily excreted in the urine, with a small amount eliminated in the bile. [] * Drug Interactions: Diphenylhydantoin can decrease serum this compound levels and increase prothrombin concentration by inducing drug-metabolizing enzymes. []

A: * In vitro: this compound has demonstrated efficacy in various in vitro settings: * Anticoagulant activity: Inhibits the synthesis of vitamin K-dependent clotting factors in vitro. [, ] * Anti-tumor activity: Inhibits the proliferation of various cancer cell lines. [, , , ] * Anti-inflammatory activity: Attenuates NLRP3 inflammasome activation and reduces the expression of inflammatory cytokines in LPS-stimulated rat synoviocytes. []* In vivo: Animal models have been used to study this compound's effects: * Anticoagulant activity: Induces coagulopathy in rodents and cattle. [, , , ] * Anti-tumor activity: Enhances the cytotoxicity of mitomycin C to hypoxic tumor cells in mice. [] * Osteoarthritis: Alleviates knee osteoarthritis in a rat model by inhibiting NLRP3 activation and reducing inflammation and fibrosis. []

ANone: While resistance mechanisms specific to this compound are not extensively discussed in the provided research, potential resistance mechanisms could involve:

A: * Hemorrhage: The primary toxicity concern with this compound is hemorrhage due to its anticoagulant effects. [, , , ] The risk of bleeding is dose-dependent and can be severe. [, ] * Other adverse effects: May include nausea, vomiting, diarrhea, and allergic reactions. []

A: * Prothrombin time (PT): PT is the most widely used test to monitor the anticoagulant effects of this compound. [, , , ]

International Normalized Ratio (INR):* INR is a standardized measure of PT that is used to account for variability in different laboratory reagents. []

A: * High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as UV-Vis spectrophotometry and mass spectrometry (MS), is commonly employed to separate, identify, and quantify this compound in various matrices. []* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its metabolites in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.